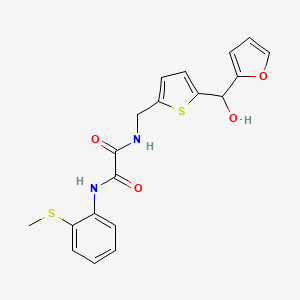

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound featuring a hybrid heterocyclic architecture. Its structure integrates a thiophene ring substituted with a hydroxymethyl-furan moiety, an oxalamide linker, and a 2-(methylthio)phenyl group. The compound’s stereoelectronic properties (e.g., hydrogen-bonding via the hydroxyl and oxalamide groups, π-π stacking via aromatic rings) suggest applications in medicinal chemistry, though its specific biological activity remains uncharacterized in the provided evidence .

Properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKHXWOIYQQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Structural Characteristics

The compound belongs to the oxamide class, characterized by the presence of amide functional groups derived from oxalic acid. Its molecular formula is , with a molecular weight of approximately 400.45 g/mol. The structure includes furan and thiophene rings, which contribute to its chemical reactivity and potential interactions with biological targets.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O5S |

| Molecular Weight | 400.45 g/mol |

| CAS Number | 1788771-24-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the furan and thiophene rings.

- Functionalization of these rings to introduce the oxalamide group through coupling reactions.

Advanced techniques such as continuous flow chemistry may be employed to optimize yield and purity during industrial production.

The biological activity of this compound is hypothesized to involve several molecular interactions:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with biological macromolecules, influencing their activity.

- π-π Stacking : The aromatic rings (furan and thiophene) can engage in π-π stacking interactions, enhancing binding affinity to target proteins.

Case Studies and Research Findings

- Tyrosinase Inhibition : Similar compounds containing furan and thiophene moieties have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. For instance, derivatives with similar structures exhibited IC50 values as low as 0.0433 µM for monophenolase activity, indicating potent inhibitory potential compared to standard inhibitors like kojic acid .

- Antioxidant Activity : Research has indicated that compounds with furan and thiophene rings often exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxamides can possess antimicrobial activities, potentially offering therapeutic avenues against resistant strains of bacteria.

Summary of Biological Activities

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with emphasis on substituent effects, synthetic yields, and physicochemical data.

Structural Analogues with Oxalamide Linkers

Key Observations :

- The target compound lacks the thiazole and piperidine/pyrrolidine motifs present in analogs like compounds 13 and 14 , which are critical for HIV-1 activity .

Thiophene- and Furan-Containing Analogues

Key Observations :

- Unlike thiazolidinone-based analogs (12, 13), the target compound uses an oxalamide linker, which reduces steric hindrance and may improve solubility .

- The hydroxymethyl-furan group in the target contrasts with the nitrofuran in 12 and 13 , likely reducing electrophilicity and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.